molecular formula C17H19F3N4O B6458295 3-methyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyridazine CAS No. 2549027-69-0

3-methyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyridazine

Cat. No.: B6458295
CAS No.: 2549027-69-0
M. Wt: 352.35 g/mol
InChI Key: HIVIKQCFCXXWFF-UHFFFAOYSA-N
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Description

3-methyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyridazine is a complex organic compound that features a pyridazine ring substituted with a trifluoromethoxyphenyl group and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyridazine typically involves multiple steps, including the formation of the pyridazine ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to couple aryl halides with organoboron compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated derivatives.

Scientific Research Applications

3-methyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyridazine involves its interaction with specific molecular targets. The trifluoromethoxyphenyl group may enhance binding affinity to certain enzymes or receptors, while the piperazine moiety can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyridazine is unique due to its combination of a trifluoromethoxyphenyl group, a piperazine moiety, and a pyridazine ring. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Biological Activity

3-Methyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyridazine is a compound of interest due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H22F3N5\text{C}_{19}\text{H}_{22}\text{F}_3\text{N}_5

Antiproliferative Effects

Research indicates that derivatives of pyridazine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that similar piperazine-substituted pyridazines can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation markers like PCNA (Proliferating Cell Nuclear Antigen) .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)10Induces apoptosis via caspase activation
This compoundK562 (Leukemia)12Inhibits PCNA expression

The biological activity of this compound can be attributed to several mechanisms:

  • Caspase Activation : The compound has been shown to activate caspase pathways, leading to programmed cell death.
  • Microtubule Disruption : Similar compounds have been documented to disrupt microtubule dynamics, which is essential for cell division.
  • Inhibition of Kinases : Compounds with similar structures have demonstrated inhibition of key kinases involved in cancer progression, such as RSK2 and Aurora A kinases .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with evidence of apoptosis through flow cytometry assays.

Case Study 2: Neuroprotective Effects

In another study, derivatives similar to this compound were evaluated for neuroprotective properties in models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress markers and improve neuronal survival rates.

Properties

IUPAC Name

3-methyl-6-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O/c1-13-2-7-16(22-21-13)24-10-8-23(9-11-24)12-14-3-5-15(6-4-14)25-17(18,19)20/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVIKQCFCXXWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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